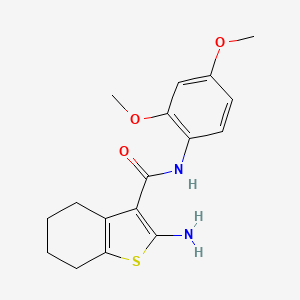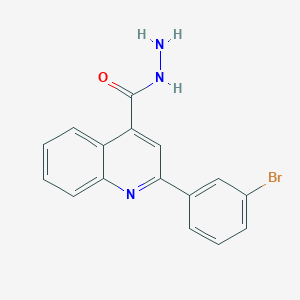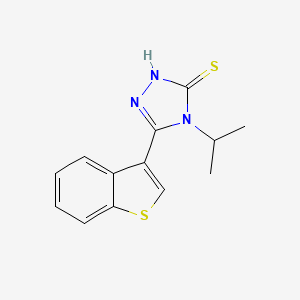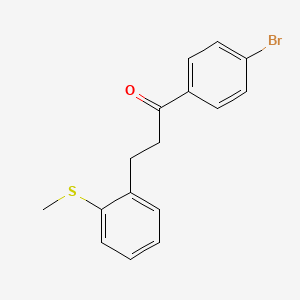
4'-Bromo-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is not directly studied in the provided papers. However, related brominated compounds with similar structural motifs have been investigated. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, which shares the brominated aromatic characteristic with the compound of interest . Another related compound is the poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene), which was electropolymerized and studied for its electrochromic behavior . These studies provide insights into the behavior of brominated aromatic compounds, which could be extrapolated to understand the properties of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related brominated compounds involves specific techniques to incorporate the bromine atoms into the aromatic rings. In the case of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, the synthesis method is not detailed in the abstract, but it is likely that a halogenation reaction was employed to introduce the bromine atoms . Similarly, the synthesis of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) involved electropolymerization, which suggests a method of forming a polymer from the monomer units, possibly also involving halogenation to introduce the bromine atoms .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques and X-ray diffraction. For the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, spectroscopic methods such as FT-IR and UV-Vis were used alongside single-crystal X-ray diffraction to determine the structure . The intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots, which provide detailed information about the interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds can be complex due to the presence of the electron-withdrawing bromine atoms. The study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol utilized DFT to optimize the geometry and analyze molecular electrostatic potential, Fukui function, and natural bond orbital analyses to understand the reactivity . Additionally, the interactions with DNA bases were investigated using the ECT method, which could be relevant for understanding the reactivity of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. The electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) was studied, revealing its ability to switch between colors with good optical contrast and fast switching times . This suggests that 4'-Bromo-3-(2-thiomethylphenyl)propiophenone may also exhibit interesting optical properties due to the bromine substituents. Stability and open circuit memory were also investigated, which are important for practical applications .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCFGOYAYPFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644320 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-57-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

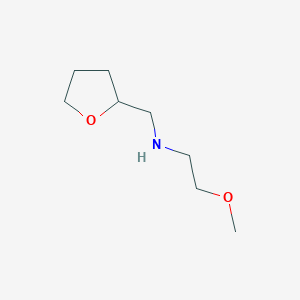
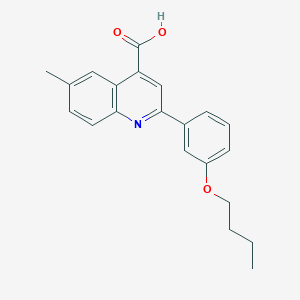
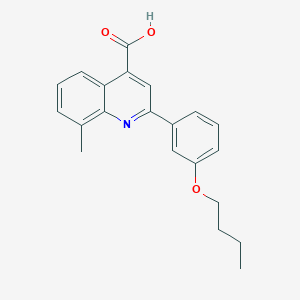
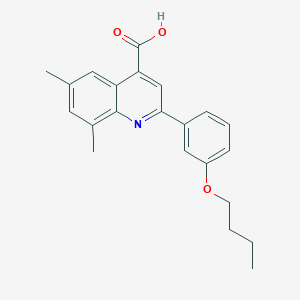
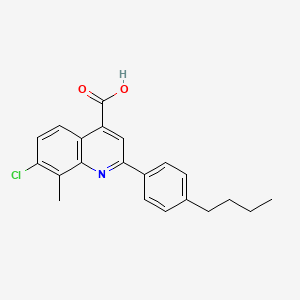
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
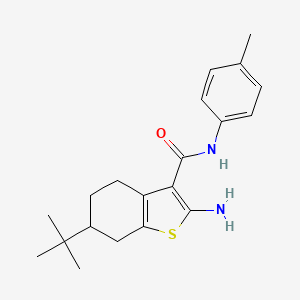
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
